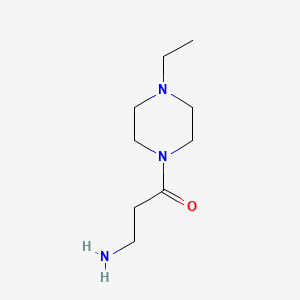![molecular formula C23H21N3O2 B2876671 8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline CAS No. 2034316-66-8](/img/structure/B2876671.png)
8-{[1-(1H-indole-5-carbonyl)piperidin-4-yl]oxy}quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as hydroquinolones . These are compounds containing a hydrogenated quinoline bearing a ketone group . It is not intended for human or veterinary use and is for research use only. The molecular formula of this compound is C23H21N3O2 and it has a molecular weight of 371.44.
Scientific Research Applications
Transformations of Indole Derivatives
One study delves into the transformations of 2,3-diaminoindole derivatives, leading to the synthesis of indolo[2,3-b]quinoxalines, showcasing the chemical versatility of indole-based compounds in creating heterocyclic compounds with potential applications in materials science and pharmacology (Kurilo et al., 1977).
Ligands for PET Imaging
Another research effort synthesized a fluorine-18 labeled ligand for the histamine H4 receptor, utilizing a derivative structure for potential applications in PET imaging to study neuroinflammation, demonstrating the compound's utility in medical diagnostics and research (Żak et al., 2021).
Synthesis of Natural Products
Chiral oxazolopiperidone lactams serve as versatile intermediates for the enantioselective synthesis of piperidine-containing natural products, highlighting the role of similar structures in synthesizing bioactive compounds and complex alkaloids (Escolano et al., 2006).
Synthetic Cannabimimetic Compounds
The identification of synthetic cannabimimetic compounds like QMPSB in herbal incense underlines the significance of quinoline and indole derivatives in the study of new psychoactive substances, contributing to forensic science and toxicology (Blakey et al., 2016).
Crystal Structure and Material Properties
Research on the crystal structure of the adduct "(4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone" and similar compounds contributes to the understanding of molecular interactions and material properties, aiding in the development of new materials and pharmaceuticals (Revathi et al., 2015).
Mechanism of Action
Target of Action
The compound, also known as (1H-indol-5-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to exert these effects.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Given the various biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Properties
IUPAC Name |
1H-indol-5-yl-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2/c27-23(18-6-7-20-17(15-18)8-12-24-20)26-13-9-19(10-14-26)28-21-5-1-3-16-4-2-11-25-22(16)21/h1-8,11-12,15,19,24H,9-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWZEXGWMZHBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC5=C(C=C4)NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

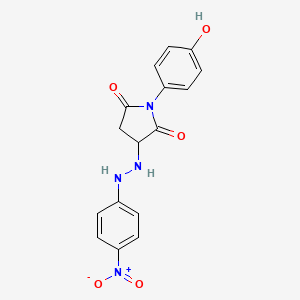

![6-acetyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2876593.png)
![2-({1-[2-(4-Methylphenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2876594.png)
![4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2876596.png)
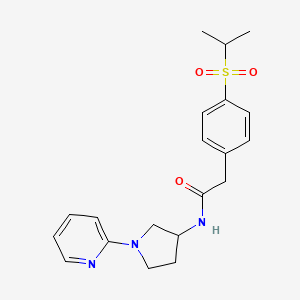
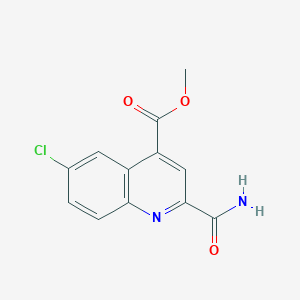

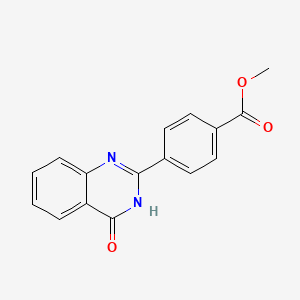
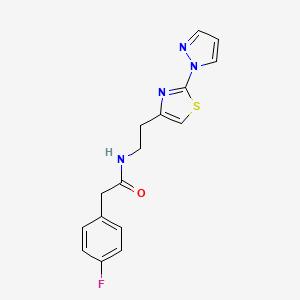

![2-((4-fluorobenzyl)thio)-3-(4-fluorophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2876608.png)
